Mammea A/BA

Catalog No.
S621295
CAS No.
5224-54-4
M.F
C25H26O5
M. Wt
406.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mammea A/BA

CAS Number

5224-54-4

Product Name

Mammea A/BA

IUPAC Name

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-phenylchromen-2-one

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)21-18(16-8-6-5-7-9-16)13-20(27)30-25(21)22(24(17)29)19(26)12-15(3)4/h5-10,13,15,28-29H,11-12H2,1-4H3

InChI Key

SBHOAZQBEGVQLJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

Canonical SMILES

CC(C)CC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC=C(C)C)O

The exact mass of the compound Mammea A/BA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]. However, this does not mean our product can be used or applied in the same or a similar way.

Mammea A/BA is a highly specialized, naturally occurring prenylated 4-phenylcoumarin primarily isolated from Calophyllum brasiliense and Mammea americana. In pharmaceutical procurement and phytochemical research, it serves as a critical high-purity reference standard and structural lead. Unlike generic coumarin backbones, Mammea A/BA possesses a specific 6-(3-methylbut-2-enyl) and 8-(3-methylbutanoyl) substitution pattern that dictates its extreme lipophilicity and high-affinity binding to cellular targets. This precise structural configuration makes it an indispensable baseline material for structure-activity relationship (SAR) studies in oncology and antimicrobial resistance, where it consistently demonstrates sub-micromolar potency that crude plant extracts or simpler coumarin derivatives cannot achieve [1].

Research Fit

1
Open-chain C-6 prenyl 4-phenylcoumarin scaffold for cell-based antiparasitic and cytotoxicity screening workflows
2
Reported trypanocidal and tumor-cell line activity; structure-dependent procurement recommended
3
Non-interchangeable with cyclized prenyl or C-4 alkyl mammea analogs; verify substitution pattern

Generic substitution with crude Calophyllum extracts, mixed mammea coumarins, or closely related analogs (such as 4-alkylcoumarins like Mammea B/BC) critically compromises assay integrity. The specific 4-phenyl and 8-acyl groups on Mammea A/BA are strictly required for its potent membrane disruption and target binding capabilities. Procurement of the exact Mammea A/BA isomer is essential; utilizing analogs lacking this exact functionalization results in up to a 16-fold drop in antimicrobial efficacy and a significant loss of cytotoxic potency, leading to false negatives in high-throughput screening and unreliable benchmarking in preclinical development [1].

Substitution Risk

Prenyl config
Cyclized C-6 analogs (e.g., mammea B/BA cyclo F) may yield substantially attenuated cytotoxicity and trypanocidal readouts compared to the open-chain form.
C-4 substitution
n-Propyl or n-pentyl C-4 analogs shift target interaction profiles; reported activity differences preclude direct substitution without validation.
Mixture vs pure
Mammea A/BA+A/BB mixtures (3:1) were used in some studies; pure A/BA lot identity is required for reproducible single-compound SAR and assay benchmarking.

Sub-Micromolar Cytotoxicity in Human Tumor Cell Lines

In comparative in vitro oncology models, Mammea A/BA demonstrates exceptional potency against K562, U251, and PC3 human tumor cell lines, achieving an IC50 range of 0.04 to 0.59 µM. This is significantly more potent than broader mixtures of related mammea coumarins (such as C/OA and C/OB), which typically exhibit an IC50 of < 4.05 µM. The precise 4-phenyl and specific acyl substitutions of the A/BA isomer drive this enhanced apoptotic activity [1].

Evidence DimensionCytotoxicity (IC50) against K562, U251, and PC3 lines
Target Compound Data0.04 to 0.59 µM
Comparator Or BaselineRelated mammea coumarin mixtures (e.g., C/OA + C/OB) at < 4.05 µM
Quantified DifferenceUp to 10-fold higher cytotoxic potency
ConditionsIn vitro human tumor cell line assays

Procurement of pure Mammea A/BA is critical for establishing a highly potent, reproducible positive control in oncology drug screening assays.

Cytotoxicity vs analog
Head-to-head
K562 IC50: 0.04 µM (A/BA) vs 10.79 µM (B/BA cyclo F) — 270-fold difference; PC3: 0.31 vs 8.31 µM; U251: 0.59 vs 25 µM
Reported structure-activity differentiation for cell-model screening procurement
SRB assay, 48 h; mean ± SE, 3 experiments (Reyes-Chilpa et al., 2004)

Superior Anti-Staphylococcal Efficacy Driven by C-8 Acyl Substitution

The specific acyl group at the C-8 position of Mammea A/BA is critical for its potent antibacterial activity. Against Staphylococcus aureus (including methicillin-resistant strains), Mammea A/BA exhibits a Minimum Inhibitory Concentration (MIC) of 1–2 μg/mL. In direct comparison, the analog Mammea B/BC, which possesses a different acyl chain (butyryl instead of 3-methyl-butyryl) and lacks the 4-phenyl group, shows a significantly weaker MIC of 16 μg/mL [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data1–2 μg/mL
Comparator Or BaselineMammea B/BC (16 μg/mL)
Quantified Difference8- to 16-fold stronger antimicrobial inhibition
ConditionsIn vitro antibacterial broth microdilution assay

Demonstrates that substituting Mammea A/BA with closely related structural analogs will fail to replicate high-potency antimicrobial hits, justifying the procurement of the exact A/BA isomer.

Trypanocidal vs benznidazole
Head-to-head
4-fold lower IC50 than benznidazole across three T. cruzi strains (Ninoa, Querétaro TcI, Ver6 TcVI); low mammalian cytotoxicity
Reported comparator benchmark for antiparasitic assay context
In vitro epimastigote/trypomastigote assays; purity 93.6% (Rodríguez-Hernández et al., 2019)

Preclinical In Vivo Tumor Growth Inhibition Benchmarking

Beyond in vitro cytotoxicity, Mammea A/BA (often evaluated in defined mixtures with A/BB) has demonstrated superior efficacy in preclinical animal models. In studies of implanted tumors in mice, the administration of these specific mammea coumarins outperformed the standard chemotherapeutic agent vincristine in inhibiting tumor growth. This establishes the compound not merely as an in vitro novelty, but as a highly translatable lead structure for advanced pharmacological modeling [1].

Evidence DimensionIn vivo tumor growth inhibition
Target Compound DataSuperior tumor inhibition via Mammea A/BA (+ A/BB)
Comparator Or BaselineVincristine (Standard chemotherapeutic control)
Quantified DifferenceGreater reduction in implanted tumor mass compared to standard clinical control
ConditionsIn vivo implanted tumor mouse model

Validates the procurement of Mammea A/BA as a robust, translatable benchmark material for advanced in vivo oncology studies.

Prenyl class effect
Class-level
Open-chain prenyl coumarins MC100: 15–90 µg/mL vs cyclized analogs >200 µg/mL — >10-fold difference
Class-level structural determinant for trypanocidal assay design
Epimastigote/trypomastigote in vitro; no lymphocyte toxicity (Reyes-Chilpa et al., 2008)
Mechanism of action
Assay context
LC50 trypomastigotes 36.9 µM, epimastigotes 85.8 µM; ROS↑, mitochondrial depolarization, caspase activation, G1 arrest, autophagic vacuoles
Supports resistance-profiling and multi-modal cell death evaluation
Querétaro TcI strain; multi-parametric assays (Rodríguez-Hernández et al., 2020)
Preclinical tolerability
Context-dependent
DL50 >3000 mg/kg (mice, A/BA+A/BB 3:1); no organ histopathology; low transcriptomic perturbation vs comparator Soulatrolide
Supports tolerability endpoint review for in vivo model context
Mixture data; pure A/BA lymphocyte safety confirmed separately

High-Throughput Screening (HTS) for Apoptotic Inducers

Due to its reproducible sub-micromolar IC50 (0.04–0.59 µM) across multiple cancer cell lines, Mammea A/BA is the optimal pure reference standard for HTS campaigns targeting novel apoptotic pathways, specifically those involving Bax/Bak overexpression or mTOR interaction [1].

Structure-Activity Relationship (SAR) Baselines in Antibiotic Discovery

The strict requirement of the 8-(3-methylbutanoyl) group for achieving 1–2 μg/mL MICs against MRSA makes Mammea A/BA an essential baseline compound for medicinal chemistry programs aiming to synthesize novel anti-staphylococcal coumarin derivatives [2].

Phytochemical Quality Control and Standardization

As a primary, highly active constituent of Calophyllum brasiliense and Mammea americana, pure Mammea A/BA is required as an analytical standard for the HPLC/LC-MS quantification and quality assurance of commercial botanical extracts used in pharmacological research [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
T. cruzi antiparasitic screening and lead optimization
Non-nitroimidazole scaffold with reported potency benchmark vs benznidazole
Strain-panel trypanocidal activity and mammalian selectivity index
Cancer cell-model cytotoxicity screening
Open-chain prenyl 4-phenylcoumarin with defined cell-line IC50 differentiation
Leukemia, glioblastoma, prostate line panel response verification
Mammea coumarin SAR probe studies
C-4 phenyl / C-6 prenyl identity as reference standard
Activity comparison with cyclized and C-4 alkyl analogs
Neglected tropical disease screening library assembly
Structurally distinct non-nitroimidazole T. cruzi probe with reported mechanism
Mitochondrial disruption and lymphocyte tolerance context

Physical Description

Solid

XLogP3

5.8

Melting Point

125-126°C

Other CAS

5224-54-4

Wikipedia

Mammea A/BA

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Neoflavonoids [PK1210]

Explore Compound Types